An In-depth Technical Guide on the Core Mechanism of Action of GSK2245035 in Allergic Rhinitis
An In-depth Technical Guide on the Core Mechanism of Action of GSK2245035 in Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2245035 is a selective, intranasally administered Toll-like receptor 7 (TLR7) agonist that has been investigated for the treatment of allergic rhinitis. Its core mechanism of action is centered on the modulation of the innate immune system to counteract the Type 2 inflammatory response characteristic of allergic rhinitis. By activating TLR7, primarily on plasmacytoid dendritic cells (pDCs) within the nasal mucosa, GSK2245035 stimulates the production of Type 1 interferons (IFNs), most notably IFN-α. This leads to a cascade of downstream effects that collectively shift the immune milieu from a pro-allergic Th2-dominant state towards a Th1-dominant state, thereby reducing the clinical signs and symptoms of allergic rhinitis following allergen exposure. Clinical studies have demonstrated target engagement through the induction of the IFN-inducible protein 10 (IP-10) and have shown trends in the reduction of total nasal symptom scores and key allergic biomarkers.
Core Mechanism of Action: TLR7 Agonism in Allergic Rhinitis
Allergic rhinitis is pathologically driven by a Th2-mediated immune response to environmental allergens. This results in the production of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which orchestrate the recruitment and activation of eosinophils and mast cells, and the production of allergen-specific IgE by B cells.[1][2]
GSK2245035 intervenes at the innate immune level to counter this cascade.[3] As a TLR7 agonist, it mimics the action of single-stranded viral RNA, a natural ligand for TLR7.[4] TLR7 is predominantly expressed in the endosomes of pDCs and B cells.[5][6] Intranasal administration of GSK2245035 delivers the compound directly to the site of allergic inflammation in the nasal passages.
Upon binding to TLR7 within pDCs, GSK2245035 initiates a MyD88-dependent intracellular signaling pathway. This pathway involves the recruitment of adaptor proteins and kinases, leading to the activation of transcription factors such as Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[4][7] The activation of these transcription factors results in the robust production and secretion of Type 1 IFNs, particularly IFN-α.[5]
The locally produced Type 1 IFNs then exert several immunomodulatory effects that counteract the Th2 response:
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Suppression of Th2 Cell Differentiation and Function: Type 1 IFNs can inhibit the proliferation of Th2 cells and suppress their production of key allergic cytokines like IL-5 and IL-13.[5]
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Promotion of a Th1-type Immune Response: IFNs promote the differentiation of naive T cells into Th1 cells, which produce IFN-γ. IFN-γ is a potent inhibitor of Th2 responses.
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Induction of Antiviral and Immunomodulatory Genes: The signaling cascade leads to the expression of numerous IFN-stimulated genes, including that for the chemokine IP-10 (also known as CXCL10), which is a biomarker of TLR7 engagement.[3]
This rebalancing of the immune response from Th2 to Th1 dominance ultimately leads to a reduction in the infiltration and activation of eosinophils and other inflammatory cells in the nasal mucosa, thereby alleviating the symptoms of allergic rhinitis.[5]
Signaling Pathway of GSK2245035
The signaling cascade initiated by GSK2245035 is depicted below.
Caption: GSK2245035 activates TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from a randomized, double-blind, placebo-controlled study (TL7116958) of intranasal GSK2245035 in participants with allergic rhinitis.[3]
Table 1: Effect of GSK2245035 on Total Nasal Symptom Score (TNSS) Following Nasal Allergen Challenge (NAC)
| Treatment Group | Follow-up Visit 1 (1 week post-treatment) | Follow-up Visit 2 (3 weeks post-treatment) |
| Median Reduction in TNSS | Probability of Reduction (%) | |
| GSK2245035 (20 ng) | 1.9 | 92 |
| GSK2245035 (80 ng) | 1.8 | 89 |
| Placebo | Not Reported | Not Reported |
TNSS was assessed 15 minutes post-NAC. A higher probability indicates greater certainty of a true treatment effect.
Table 2: Effect of GSK2245035 on Nasal Biomarkers Following Nasal Allergen Challenge (NAC)
| Biomarker | Treatment Group | Follow-up Visit 1 (1 week post-treatment) | Follow-up Visit 2 (3 weeks post-treatment) |
| Posterior Probability of Reduction (%) | Posterior Probability of Reduction (%) | ||
| Th2-associated Cytokines & Chemokines | |||
| IL-5 | 80 ng | >71 | >75 |
| Eotaxin | 80 ng | >79 | >88 |
| Macrophage-derived chemokine (MDC) | 80 ng | >89 | >92 |
| Thymus and activation-regulated chemokine (TARC) | 80 ng | >88 | >79 |
| Effector Mediator | |||
| Eosinophil Cationic Protein (ECP) | 20 ng | >85 | >97 |
Note: Specific mean and standard deviation values for biomarker concentrations were not reported in the primary publication. The data is presented as the posterior probability of a reduction compared to placebo, indicating the certainty of a treatment effect. A higher posterior probability suggests a greater likelihood that the observed reduction is a true effect of the treatment.
Table 3: Incidence of Cytokine Release Syndrome-Related Adverse Events (CytoRS-AEs)
| Treatment Group | Incidence of CytoRS-AEs (%) | Most Common CytoRS-AE |
| GSK2245035 (20 ng) | 36 | Headache |
| GSK2245035 (80 ng) | 93 | Headache |
| Placebo | 28 | Not Applicable |
The 20 ng dose was generally well-tolerated, with an adverse event profile similar to placebo.
Experimental Protocols
Clinical Trial Design (Study TL7116958)
The primary clinical data for GSK2245035 in allergic rhinitis comes from a randomized, double-blind, placebo-controlled study.[3]
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Participants: 42 individuals with a history of symptomatic seasonal allergic rhinitis.[3]
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Treatment Arms:
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Key Assessments:
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Safety and tolerability were monitored throughout the study.[3]
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Pharmacodynamic effects were assessed by measuring IP-10 levels in nasal lavage fluid and serum.[3]
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Clinical efficacy was evaluated using nasal allergen challenges (NACs) at baseline and at follow-up visits 1 and 3 weeks after the final dose.[3]
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Caption: Workflow of the key clinical trial (TL7116958) for GSK2245035 in allergic rhinitis.
Nasal Allergen Challenge (NAC) Protocol
The NAC is a standardized procedure used to induce and measure the clinical and inflammatory responses to an allergen in a controlled setting.
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Baseline Assessment: Before the challenge, baseline Total Nasal Symptom Score (TNSS) and Peak Nasal Inspiratory Flow (PNIF) are recorded.
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Allergen Administration: A predetermined concentration of the relevant pollen allergen is administered as a spray into each nostril.[3]
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Symptom and Airflow Monitoring: TNSS and PNIF are recorded at multiple time points post-challenge, typically including 15 minutes, 30 minutes, and then hourly for several hours.[3]
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Biomarker Sampling: Nasal lavage and/or nasal filter paper samples are collected at baseline and at specified time points after the challenge to measure inflammatory biomarkers.[3]
Total Nasal Symptom Score (TNSS) Assessment
TNSS is a composite score of four cardinal symptoms of allergic rhinitis:
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Nasal congestion
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Rhinorrhea (runny nose)
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Nasal itching
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Sneezing
Each symptom is rated by the participant on a 4-point scale (0 = none, 1 = mild, 2 = moderate, 3 = severe), yielding a maximum total score of 12.[5]
Biomarker Analysis
Nasal lavage fluid and serum samples were analyzed for a panel of biomarkers. While the specific assay manufacturers were not detailed in the primary publications, these analyses are typically performed using sensitive immunoassays such as:
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Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of individual proteins like IP-10 and Eosinophil Cationic Protein (ECP).
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Multiplex Immunoassays (e.g., Luminex): For the simultaneous measurement of multiple cytokines and chemokines (e.g., IL-5, eotaxin, MDC, TARC) in a single small sample volume.
Conclusion
GSK2245035 represents a targeted immunomodulatory approach for the treatment of allergic rhinitis. By activating the TLR7 pathway in the nasal mucosa, it effectively induces a Type 1 IFN response that counter-regulates the underlying Th2-driven inflammation. This mechanism is supported by biomarker data confirming target engagement and clinical data showing a trend towards symptomatic improvement. The 20 ng dose was found to be well-tolerated, suggesting a favorable safety profile at a dose that still elicits a biological response. Further research with more extensive quantitative biomarker analysis would be beneficial to fully elucidate the magnitude of the anti-inflammatory effects and to optimize the therapeutic potential of this mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. Grass pollen nasal challenge is associated with increases in Th2 cytokines, Eotaxin, MDC and IL-6 in nasal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
